molecular formula C5H12ClNO2 B6274685 rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans CAS No. 215941-06-3

rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans

Cat. No.: B6274685
CAS No.: 215941-06-3
M. Wt: 153.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans typically involves the use of chiral building blocks and stereoselective reactions. One common method includes the use of biocatalysis to achieve the desired stereochemistry. For instance, enzymes can be employed to catalyze the formation of the oxan ring with the correct stereochemistry . The reaction conditions often involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biocatalytic processes. These processes are optimized for high yield and purity, often using immobilized enzymes to facilitate the reaction and simplify product separation . The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxanones, amino alcohol derivatives, and various substituted oxan derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound in research and industrial applications.

Properties

CAS No.

215941-06-3

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.